molecular formula C14H16N2O2 B11800961 4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole

4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole

Cat. No.: B11800961
M. Wt: 244.29 g/mol
InChI Key: POCXUQCGTLUHAC-UHFFFAOYSA-N
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Description

4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole is a pyrazole-based heterocyclic compound featuring a tetrahydro-2H-pyran-4-yl ether substituent attached to a phenyl ring at the 4-position of the pyrazole core. The tetrahydro-2H-pyran (THP) group introduces a saturated oxygen-containing six-membered ring, which may enhance solubility and metabolic stability compared to purely aromatic substituents.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-[4-(oxan-4-yloxy)phenyl]-1H-pyrazole

InChI

InChI=1S/C14H16N2O2/c1-3-13(18-14-5-7-17-8-6-14)4-2-11(1)12-9-15-16-10-12/h1-4,9-10,14H,5-8H2,(H,15,16)

InChI Key

POCXUQCGTLUHAC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)C3=CNN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole typically involves the reaction of 4-hydroxyphenylpyrazole with tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the etherification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related pyrazole derivatives:

Compound Name Substituents Molecular Formula Key Features Reference
4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole 4-(THP-4-yl-oxy)phenyl C15H17N2O2 THP ether enhances solubility; phenyl-pyrazole core enables π-π interactions. Inferred
4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole () 4-Bromophenyl, 2-(THP-2-yl-oxy)ethyl C16H19BrN2O2 Bromine increases molecular weight; THP-ethyl linker may improve membrane permeability.
3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole () Iodo (C3), methyl (C5), THP-4-yl C8H11IN2O Iodo substituent enables cross-coupling reactions; methyl group introduces steric hindrance.
1-(THP-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (–9) Boronate ester (C4), THP-4-yl C14H23BN2O3 Boronate ester facilitates Suzuki-Miyaura coupling for drug derivatization.
4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole () Diaryl-substituted dihydro-pyrazole C30H24N4 Saturated pyrazoline ring; multiple phenyl groups enhance rigidity.

Physicochemical Properties

  • Solubility : The THP group in the target compound likely enhances water solubility compared to purely aromatic analogs (e.g., ’s dihydro-pyrazole with four phenyl groups).
  • Steric Effects : Substituents like iodine () or boronate esters () introduce steric bulk or polar functional groups, affecting binding affinity and reactivity.

Biological Activity

4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14_{14}H16_{16}N2_2O2_2
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 1394023-85-8

Research indicates that compounds similar to 4-(4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1H-pyrazole act as inhibitors of the ALK5 receptor (activin-like kinase 5), which plays a crucial role in the TGF-β signaling pathway. This pathway is implicated in various diseases, including cancer and fibrosis. Inhibition of ALK5 can lead to reduced cell proliferation and tumor growth.

Antitumor Effects

A study demonstrated that derivatives of pyrazole, including those with a tetrahydro-2H-pyran moiety, exhibit significant antitumor activity. For instance, one derivative showed an IC50_{50} value of 25 nM against ALK5 autophosphorylation and 74.6 nM in NIH3T3 cell assays, indicating potent inhibitory effects on cell growth .

Pharmacokinetics

The pharmacokinetic profile of these compounds is favorable, with studies showing that oral administration can significantly inhibit tumor growth in xenograft models without notable toxicity. For example, a specific derivative induced tumor growth inhibition at a dosage of 30 mg/kg .

Study 1: ALK5 Inhibition

In a detailed investigation, researchers synthesized a series of pyrazole derivatives and evaluated their potency as ALK5 inhibitors. The compound 8h was highlighted for its efficacy in inhibiting ALK5 autophosphorylation and reducing cell viability in vitro. The study concluded that such compounds could serve as promising candidates for cancer therapy targeting the TGF-β pathway .

Study 2: Cytotoxicity Against Cancer Cell Lines

Another study assessed the cytotoxic effects of similar pyrazole derivatives against various cancer cell lines, including HepG2 (liver), A549 (lung), and MCF-7 (breast). The results indicated that these compounds exhibited IC50_{50} values ranging from 0.025 μM to 0.577 μM, demonstrating significant anticancer properties .

Data Summary

Compound IC50_{50} (nM) Target Cell Line Effect
Compound 8h25ALK5NIH3T3Inhibition
Compound A0.025UnknownHepG2Cytotoxic
Compound B0.577UnknownA549Cytotoxic

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